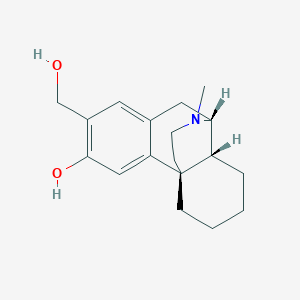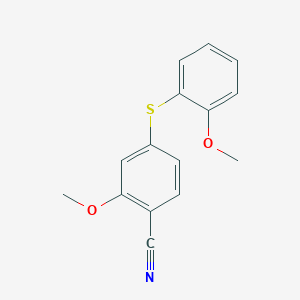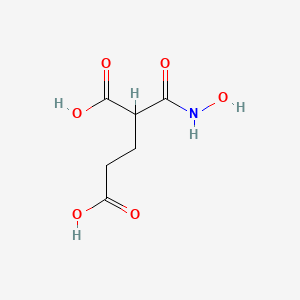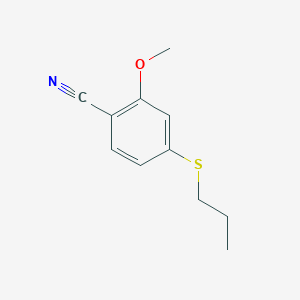
2-Methoxy-4-(propylthio)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-metoxi-4-(propiltio)benzonitrilo es un compuesto orgánico con la fórmula molecular C10H11NOS. Es un derivado del benzonitrilo, donde el anillo de benceno está sustituido con un grupo metoxi en la posición 2 y un grupo propiltio en la posición 4.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 2-metoxi-4-(propiltio)benzonitrilo se puede lograr a través de varios métodos. Un enfoque común implica la reacción del 2-metoxi-benzonitrilo con propiltiol en presencia de una base, como hidruro de sodio o carbonato de potasio, bajo condiciones de reflujo. La reacción generalmente procede a través de una sustitución nucleofílica, donde el grupo propiltio reemplaza a un grupo saliente en el anillo de benceno .
Otro método involucra el uso de una síntesis de una sola olla, donde el 4-metoxi-benzaldehído se oxima primero en un solvente orgánico en presencia de un agente oximante para obtener 4-metoxi-benzaldehído oxima. Este intermedio luego se deshidrata en presencia de un agente deshidratante para producir 4-metoxi-benzonitrilo, que puede reaccionar posteriormente con propiltiol para formar 2-metoxi-4-(propiltio)benzonitrilo .
Métodos de Producción Industrial
La producción industrial de 2-metoxi-4-(propiltio)benzonitrilo puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar la eficiencia y el rendimiento del producto deseado. Además, se pueden emplear enfoques de química verde, como el uso de líquidos iónicos como solventes y catalizadores, para minimizar el impacto ambiental y mejorar la sostenibilidad .
Análisis De Reacciones Químicas
Tipos de Reacciones
El 2-metoxi-4-(propiltio)benzonitrilo puede someterse a diversas reacciones químicas, que incluyen:
Oxidación: El grupo propiltio se puede oxidar para formar sulfoxidos o sulfonas utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: El grupo nitrilo se puede reducir a una amina utilizando agentes reductores como el hidruro de litio y aluminio o la hidrogenación catalítica.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Reducción: Hidruro de litio y aluminio, hidrogenación catalítica.
Sustitución: Hidruro de sodio, carbonato de potasio, varios nucleófilos.
Productos Principales Formados
Oxidación: Sulfoxidos, sulfonas.
Reducción: Aminas.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El 2-metoxi-4-(propiltio)benzonitrilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas y como bloque de construcción en el desarrollo de nuevos materiales.
Biología: El compuesto se puede utilizar en estudios que involucran la inhibición enzimática y la unión al receptor debido a su similitud estructural con las moléculas biológicamente activas.
Industria: El compuesto se utiliza en la producción de productos químicos especiales, agroquímicos y farmacéuticos.
Mecanismo De Acción
El mecanismo de acción del 2-metoxi-4-(propiltio)benzonitrilo depende de su aplicación específica. En los sistemas biológicos, puede actuar como un inhibidor o modulador de ciertas enzimas o receptores. Por ejemplo, se ha demostrado que desplaza [3H]DHT del receptor de andrógenos humano, lo que indica su potencial como antagonista del receptor de andrógenos . Los objetivos moleculares y las vías involucradas pueden variar según el contexto específico de su uso.
Comparación Con Compuestos Similares
Compuestos Similares
2-metoxi-benzonitrilo: Carece del grupo propiltio, lo que lo hace menos hidrofóbico y potencialmente menos activo en ciertos ensayos biológicos.
4-metoxi-benzonitrilo: Carece del grupo propiltio, similar al 2-metoxi-benzonitrilo pero con el grupo metoxi en una posición diferente.
2-metoxi-4-(metiltio)benzonitrilo: Estructura similar pero con un grupo metiltio en lugar de un grupo propiltio, lo que puede afectar su reactividad y actividad biológica.
Singularidad
El 2-metoxi-4-(propiltio)benzonitrilo es único debido a la presencia de ambos grupos metoxi y propiltio, que confieren propiedades químicas y físicas distintas. Estos sustituyentes pueden influir en la reactividad, la solubilidad y la interacción del compuesto con los objetivos biológicos, convirtiéndolo en un compuesto valioso para diversas aplicaciones de investigación .
Propiedades
Fórmula molecular |
C11H13NOS |
|---|---|
Peso molecular |
207.29 g/mol |
Nombre IUPAC |
2-methoxy-4-propylsulfanylbenzonitrile |
InChI |
InChI=1S/C11H13NOS/c1-3-6-14-10-5-4-9(8-12)11(7-10)13-2/h4-5,7H,3,6H2,1-2H3 |
Clave InChI |
SYEDQZDHJDTUDG-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1=CC(=C(C=C1)C#N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thiazole, 2-ethynyl-4-[2-(3-fluorophenyl)ethynyl]-](/img/structure/B10841715.png)





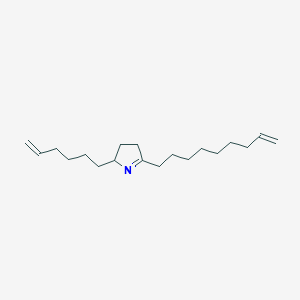
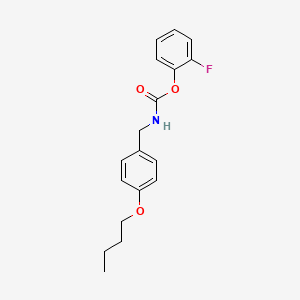
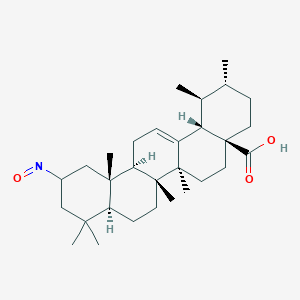
![2-(Furan-2-YL)pyrazolo[1,5-C]quinazolin-5(6H)-one](/img/structure/B10841773.png)
